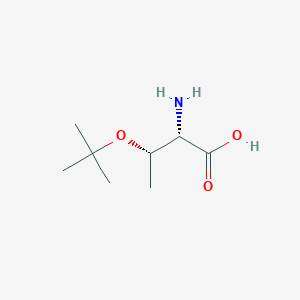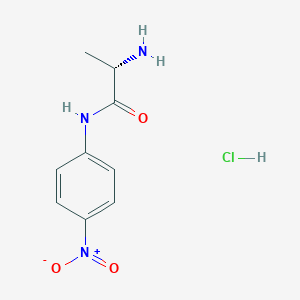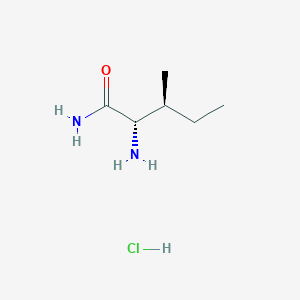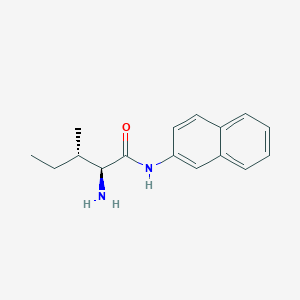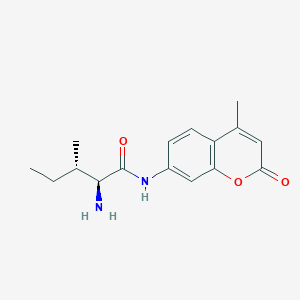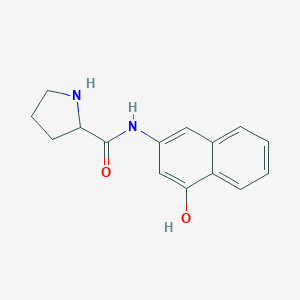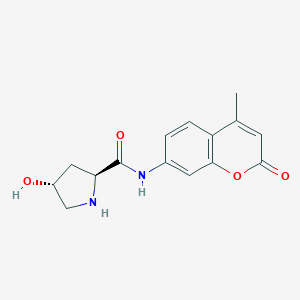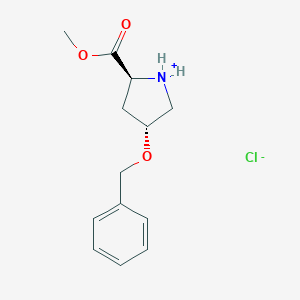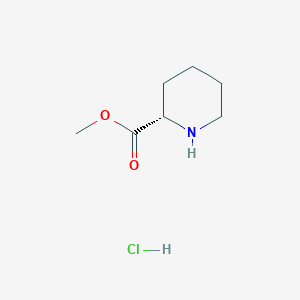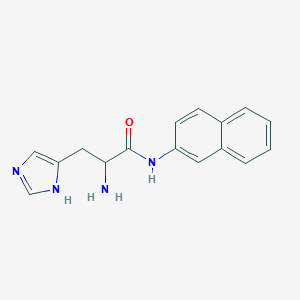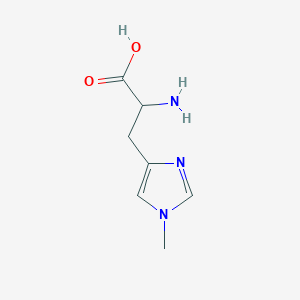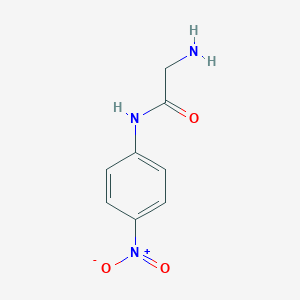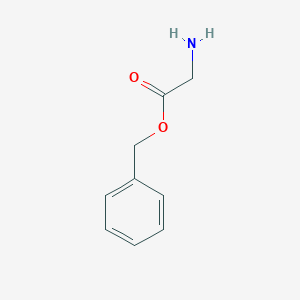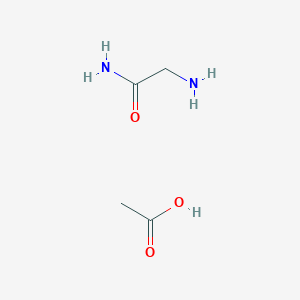
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
概要
説明
Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The presence of the carboxyl group makes these compounds acidic. They are widely found in nature and are essential for life. For example, amino acids, fatty acids, and acetic acid are all carboxylic acids .
Synthesis Analysis
Carboxylic acids can be synthesized in several ways, including the oxidation of alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of a carboxylic acid involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon atom, forming a carboxyl group (C(=O)OH). The presence of the polar C=O and O-H bonds makes carboxylic acids polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction. These reactions often involve the carboxyl group and can be used to create a wide range of other compounds .Physical And Chemical Properties Analysis
Carboxylic acids are typically polar due to the presence of the polar C=O and O-H bonds. They can form hydrogen bonds, which gives them relatively high boiling points compared to similar-sized hydrocarbons. They are generally soluble in water and organic solvents .科学的研究の応用
-
- Application: Gallic acid is a naturally occurring low molecular weight triphenolic compound. It has emerged as a strong antioxidant and an efficient apoptosis inducing agent .
- Method: It’s used in various in vitro, in vivo and in silico studies providing the mode of action, radical scavenging activity, ability to inhibit lipid peroxidation, maintenance of endogenous defense systems and metal ion chelation .
- Results: It has innumerable biological activities such as anticancer, antifungal, antibacterial, antiviral, antiulcer and anticholesterol .
-
- Application: Lactide is a cyclic ester used as an intermediate product in the production of poly (lactic acid) (PLA), the desired monomer for high-molar mass PLA synthesis .
- Method: It’s produced from lactic acid dehydration, followed by the prepolymer depolymerization process, and subsequent purification .
- Results: It’s mainly used for the synthesis of high molar mass poly (lactic acid) (PLA), applied as bio-based material for medical applications (e.g., prostheses and membranes), drug delivery, and hydrogels, or combined with other polymers for applications in packaging .
-
- Application: R-ALA has been shown to improve endothelial function, reduce oxidative stress, and lower blood pressure .
- Method: It’s used as a promising adjunct therapy for individuals with heart disease or hypertension .
- Results: Another potential application of R-ALA is in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
-
- Application: Gallic acid is a naturally occurring low molecular weight triphenolic compound. It has emerged as a strong antioxidant and an efficient apoptosis inducing agent .
- Method: It’s used in various in vitro, in vivo and in silico studies providing the mode of action, radical scavenging activity, ability to inhibit lipid peroxidation, maintenance of endogenous defense systems and metal ion chelation .
- Results: It has innumerable biological activities such as anticancer, antifungal, antibacterial, antiviral, antiulcer and anticholesterol .
-
- Application: Lactide is a cyclic ester used as an intermediate product in the production of poly (lactic acid) (PLA), the desired monomer for high-molar mass PLA synthesis .
- Method: It’s produced from lactic acid dehydration, followed by the prepolymer depolymerization process, and subsequent purification .
- Results: It’s mainly used for the synthesis of high molar mass poly (lactic acid) (PLA), applied as bio-based material for medical applications (e.g., prostheses and membranes), drug delivery, and hydrogels, or combined with other polymers for applications in packaging .
-
- Application: R-ALA has been shown to improve endothelial function, reduce oxidative stress, and lower blood pressure .
- Method: It’s used as a promising adjunct therapy for individuals with heart disease or hypertension .
- Results: Another potential application of R-ALA is in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426757 | |
| Record name | (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
152286-30-1 | |
| Record name | (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



